Ethyl 3-formylbenzofuran-2-carboxylate
Description
Overview of Benzofuran (B130515) Derivatives in Organic and Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is a privileged scaffold in the world of chemistry. Its derivatives are ubiquitous in nature and have been extensively synthesized in the laboratory, leading to a vast library of compounds with diverse applications.
The benzofuran nucleus is a fundamental structural unit found in a wide array of natural products, many of which exhibit potent biological activities. These compounds are isolated from various plant families, as well as from some fungi and marine organisms. researchgate.net Notable examples include:
Ailanthoidol , a neolignan with a 2-arylbenzofuran skeleton, has demonstrated antitumor potential. nih.gov
Moracins , a family of compounds isolated from Morus species (mulberry), exhibit a range of biological effects including anti-inflammatory and antioxidant properties. nih.govchemrxiv.org
Psoralen , a furocoumarin, and its derivatives are naturally occurring compounds used in the treatment of skin disorders like psoriasis. rsc.org
The widespread presence of the benzofuran motif in biologically active natural products underscores its evolutionary selection as a favorable scaffold for interacting with biological targets. researchgate.net
The inherent bioactivity of natural benzofurans has inspired medicinal chemists to explore this scaffold for the development of new therapeutic agents. rsc.org The versatility of the benzofuran ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. nih.gov Consequently, a number of synthetic benzofuran-containing drugs have reached the market, targeting a wide range of diseases. nih.govnih.gov
Table 1: Examples of Marketed Drugs Containing the Benzofuran Scaffold
| Drug Name | Therapeutic Area |
| Amiodarone | Antiarrhythmic |
| Dronedarone | Antiarrhythmic |
| Vilazodone | Antidepressant |
| Methoxsalen | Psoriasis and eczema |
| Griseofulvin | Antifungal |
The benzofuran scaffold is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant effects. nih.govrsc.orgresearchgate.net This has cemented its status as a key "privileged structure" in drug discovery. researchgate.net
Contextualizing Ethyl 3-formylbenzofuran-2-carboxylate within Benzofuran Research
This compound belongs to a specific class of benzofurans that are highly functionalized. The presence of both a formyl group at the 3-position and an ethyl carboxylate at the 2-position makes it a particularly interesting subject for chemical synthesis and derivatization.
The chemical behavior of this compound is dictated by its key functional groups:
Benzofuran Core: The aromatic system provides a stable platform and influences the reactivity of its substituents. The furan ring is generally more reactive than the benzene ring towards electrophilic attack.
Ethyl Carboxylate Group (at C2): This electron-withdrawing group influences the electron density of the furan ring. The ester itself can undergo hydrolysis to the corresponding carboxylic acid or transamidation to form amides, providing a handle for further molecular elaboration. nih.gov
Formyl Group (at C3): The aldehyde functionality is a highly reactive moiety. It can participate in a wide range of chemical transformations, including:
Oxidation to a carboxylic acid.
Reduction to an alcohol.
Reductive amination to form amines.
Wittig reactions and other olefination reactions to form alkenes.
Condensation reactions with active methylene (B1212753) compounds.
The juxtaposition of these two functional groups on the benzofuran ring allows for complex, multi-step synthetic sequences to build intricate molecular architectures.
Research into benzofurans bearing formyl and carboxylate groups is active, driven by their utility as synthetic intermediates.
3-Formylbenzofurans: The synthesis of 3-formylbenzofurans is a topic of ongoing research. rsc.orgnih.gov One common method for introducing a formyl group onto an aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction, which uses a reagent formed from dimethylformamide (DMF) and phosphorus oxychloride. ijpcbs.comchemistrysteps.comorganic-chemistry.org This reaction is an electrophilic substitution and its success depends on the electron density of the substrate. More recent methods have focused on achieving high selectivity in the synthesis of 3-formylbenzofurans from precursors like 2-hydroxychalcones. nih.govrsc.org These compounds are valuable because the formyl group serves as a gateway to a variety of other functionalities.
Benzofuran-2-carboxylates: Ethyl benzofuran-2-carboxylate and its derivatives are common synthetic targets and intermediates. prepchem.com They are often prepared from salicylaldehydes. niscair.res.in The carboxylate group at the C2 position is crucial in many bioactive molecules. For instance, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1, a protein kinase implicated in cancer. nih.gov Furthermore, benzofuran-2-carboxamide (B1298429) derivatives have been explored for their potential antimicrobial and anticancer properties. nih.govnih.gov
The combination of both the 3-formyl and 2-carboxylate functionalities in a single molecule, as seen in this compound, creates a bifunctional building block with significant potential for constructing complex heterocyclic systems and for generating libraries of compounds for biological screening.
Structure
3D Structure
Properties
CAS No. |
38281-60-6 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
ethyl 3-formyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3 |
InChI Key |
OQSZIODIIDFQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Formylbenzofuran 2 Carboxylate and Analogous Benzofuran Derivatives
General Synthetic Routes to Benzofuran-2-carboxylates
The construction of the ethyl benzofuran-2-carboxylate skeleton is a foundational step in many synthetic approaches to the target molecule. These methods typically involve the cyclization of phenolic precursors.
Approaches via Salicylaldehyde (B1680747) Derivatives
A prevalent and classical method for synthesizing the benzofuran (B130515) nucleus begins with appropriately substituted salicylaldehydes (2-hydroxybenzaldehydes). These serve as readily available starting materials that contain the phenol (B47542) moiety required for forming the furan (B31954) ring's oxygen heterocycle fused to the benzene (B151609) ring. The reaction involves O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the benzofuran ring.
One common approach involves the reaction of a salicylaldehyde derivative with an α-haloester, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base. niscair.res.in The base, typically potassium carbonate (K₂CO₃) or a stronger base like potassium tert-butoxide, deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This nucleophile then displaces the halide from the α-haloester in a Williamson ether synthesis. The resulting intermediate undergoes an intramolecular cyclization, often a Perkin or a related condensation, to yield the benzofuran ring system. For instance, the reaction of salicylaldehydes with ethyl bromoacetate in acetonitrile (B52724) at reflux temperature has been shown to produce ethyl benzofuran-2-carboxylates in high yields. niscair.res.in
Another variation employs diethyl bromomalonate as the alkylating agent. The reaction of salicylaldehyde with diethyl bromomalonate in the presence of potassium t-butoxide in a THF-EtOH solvent system results in the formation of ethyl benzofuran-2-carboxylate in an 85% yield after cyclization and decarboxylation. prepchem.com
Utilization of Ethyl Bromoacetate in Benzofuran Ring Formation
Ethyl bromoacetate is a key reagent for constructing the 2-ethoxycarbonyl group on the benzofuran ring. Its utility lies in a two-step, one-pot sequence initiated by its reaction with a salicylaldehyde derivative.
The general mechanism involves:
O-Alkylation: A base, such as K₂CO₃, facilitates the formation of a phenoxide from the salicylaldehyde. This phenoxide acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of ethyl bromoacetate to form an ether intermediate.
Intramolecular Cyclization: The intermediate then undergoes an intramolecular aldol-type condensation. The base abstracts a proton from the α-carbon (adjacent to the ester carbonyl), creating a carbanion. This carbanion then attacks the aldehyde carbonyl group of the salicylaldehyde moiety, leading to ring closure.
Dehydration: The resulting cyclic aldol (B89426) addition product readily dehydrates under the reaction conditions to form the stable aromatic benzofuran ring.
This reaction sequence is robust and tolerates a variety of substituents on the salicylaldehyde benzene ring, making it a versatile method for producing a library of substituted ethyl benzofuran-2-carboxylates. niscair.res.in
Table 1: Synthesis of Ethyl Benzofuran-2-carboxylate Derivatives
| Starting Material (Salicylaldehyde Derivative) | Reagent | Base | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Salicylaldehyde | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Reflux, 24h | Ethyl benzofuran-2-carboxylate | 86 | niscair.res.in |
| 5-Chlorosalicylaldehyde | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Reflux, 24h | Ethyl 5-chlorobenzofuran-2-carboxylate | - | niscair.res.in |
| Salicylaldehyde | Diethyl bromomalonate | KOBuᵗ | THF/EtOH | Room Temp | Ethyl benzofuran-2-carboxylate | 85 | prepchem.com |
Strategies for Introducing the Formyl Group at the C3 Position of Benzofurans
Introducing a formyl group at the C3 position of a benzofuran ring, particularly one already substituted with an electron-withdrawing group at C2, presents a significant synthetic challenge that requires specific strategies.
Direct Formylation Reactions on Benzofuran Systems
Direct formylation, typically achieved through electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Gattermann reactions, is a common method for introducing aldehyde functionalities onto aromatic rings. ijpcbs.comchemistrysteps.comorganic-chemistry.org The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (a chloromethyliminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride), is effective for formylating electron-rich aromatic and heteroaromatic substrates. wikipedia.org
However, the application of these methods to the benzofuran system is complicated by regioselectivity. The benzofuran ring is generally more reactive towards electrophiles at the C2 position than the C3 position. chemrxiv.org This inherent reactivity makes the selective formylation at C3 challenging.
For the specific synthesis of Ethyl 3-formylbenzofuran-2-carboxylate, this problem is compounded. The presence of the electron-withdrawing ethyl carboxylate group at the C2 position deactivates the benzofuran ring system towards further electrophilic substitution, making direct formylation reactions difficult and often low-yielding. Consequently, direct C3 formylation of ethyl benzofuran-2-carboxylate is not a commonly reported or synthetically viable route.
Chalcone (B49325) Rearrangement and Transformation Strategies for 3-Formylbenzofuran Synthesis
A more recent and highly selective method to generate 3-formylbenzofurans avoids the challenges of direct formylation by constructing the functionalized ring system through a rearrangement strategy. This approach utilizes 2-hydroxychalcones as precursors. nih.gov
The key steps of this strategy are:
Rearrangement and Cyclization: A protected 2-hydroxychalcone (B1664081) is rearranged and cyclized to form a 2,3-dihydrobenzofuran (B1216630) intermediate.
Selective Transformation: This 2,3-dihydrobenzofuran intermediate can then be selectively converted into either a 3-acylbenzofuran or a 3-formylbenzofuran depending on the reaction conditions.
Specifically, the synthesis of 3-formylbenzofurans is achieved by treating the 2,3-dihydrobenzofuran intermediate with p-toluenesulfonic acid (p-TsOH) in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF₃)₂CHOH) as the solvent. This specific solvent is thought to stabilize a key diprotonated intermediate that facilitates a ring-opening and subsequent ring-closure cascade, ultimately leading to the 3-formylbenzofuran after aromatization and hydrolysis. nih.gov This method provides high yields and excellent selectivity for the 3-formyl product, bypassing the regioselectivity issues of direct electrophilic formylation. nih.gov
Table 2: Selective Transformation of 2,3-Dihydrobenzofurans to 3-Formylbenzofurans
| Substrate (2,3-Dihydrobenzofuran derivative) | Reagent/Solvent | Product (3-Formylbenzofuran derivative) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)-2,3-dihydrobenzofuran-3-yl(phenyl)methanone | p-TsOH / (CF₃)₂CHOH | 2-(4-Methoxyphenyl)-3-formylbenzofuran | 90 | nih.gov |
| 2-(4-Chlorophenyl)-2,3-dihydrobenzofuran-3-yl(phenyl)methanone | p-TsOH / (CF₃)₂CHOH | 2-(4-Chlorophenyl)-3-formylbenzofuran | 92 | nih.gov |
| 2-Phenyl-2,3-dihydrobenzofuran-3-yl(p-tolyl)methanone | p-TsOH / (CF₃)₂CHOH | 2-Phenyl-3-formylbenzofuran | 95 | nih.gov |
| 2-Phenyl-2,3-dihydrobenzofuran-3-yl(thiophen-2-yl)methanone | p-TsOH / (CF₃)₂CHOH | 2-Phenyl-3-formylbenzofuran | 90 | nih.gov |
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of the target compound can be approached through two distinct strategic paradigms: divergent and convergent synthesis.
A divergent synthetic pathway would involve the initial synthesis of the core scaffold, ethyl benzofuran-2-carboxylate, as detailed in Section 2.1. This common intermediate would then undergo a subsequent functionalization step to introduce the formyl group at the C3 position. As discussed in Section 2.2.1, this approach is problematic due to the deactivating nature of the C2-ester and the inherent electronic properties of the benzofuran ring, which disfavor electrophilic attack at C3. Therefore, a divergent synthesis via direct formylation is likely to be inefficient.
A convergent synthetic pathway , in contrast, assembles the target molecule from several fragments that already contain the requisite functionalities or their precursors. This approach is generally more efficient for complex molecules. While a direct, one-pot convergent synthesis for this compound is not explicitly detailed in the provided sources, a plausible route can be conceptualized by combining the principles discussed. Such a strategy might involve the cyclization of a precursor that already contains the three-carbon unit destined to become the C2-carboxylate and C3-formyl group. For example, a reaction between a salicylaldehyde and a suitably substituted three-carbon synthon (e.g., a derivative of ethyl 3-formyl-propanoate) could, under appropriate cyclization conditions, potentially form the desired benzofuran ring with both functional groups installed in a single, convergent sequence. This approach, while hypothetical, would elegantly circumvent the regioselectivity and reactivity issues associated with the divergent pathway. The chalcone rearrangement strategy (Section 2.2.2) represents a powerful convergent method for accessing the 3-formylbenzofuran core, which could potentially be adapted by modifying the chalcone precursor to include a C2-carboxylate precursor.
Optimized Reaction Conditions and Reagent Selection
A highly selective method for synthesizing 3-formylbenzofurans has been developed based on the rearrangement and transformation of 2-hydroxychalcones. rsc.org The key step involves the conversion of a 2,3-dihydrobenzofuran intermediate under specific acidic conditions. nih.gov
Initial investigations into the acid-catalyzed cyclization of precursor molecules found that while reagents like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) could produce the 2,3-dihydrobenzofuran intermediate in good yields (up to 80%), these conditions did not yield the desired 3-formylbenzofuran. researchgate.net The critical breakthrough was the selection of a specific solvent and acid combination. nih.gov
The optimized and highly selective conditions for the formation of 3-formylbenzofurans involve the use of p-toluenesulfonic acid (p-TsOH) as the acid catalyst in 1,1,1,3,3,3-hexafluoro-2-propanol ((CF₃)₂CHOH) as the solvent. rsc.org This reaction proceeds efficiently at room temperature. nih.gov The choice of the fluorinated alcohol is crucial; it is believed to stabilize a diprotonated intermediate, which facilitates a ring-opening and subsequent ring-closure cascade that leads to the 3-formyl product. nih.gov This selective transformation stands in contrast to reactions under other acidic or basic conditions, which typically yield 3-acylbenzofurans instead. rsc.org
Evaluation of Synthetic Yields and Efficiency
The synthetic methodology utilizing p-TsOH in (CF₃)₂CHOH has demonstrated high efficiency and excellent yields. nih.gov In the synthesis of the parent 3-formylbenzofuran from its corresponding 2,3-dihydrobenzofuran precursor, a yield of 98% was achieved. nih.gov The method's robustness is further highlighted by its application to a variety of substrates with different substituents on the phenyl ring. rsc.org
As detailed in the table below, both electron-donating and electron-withdrawing groups are well-tolerated, consistently producing the desired 3-formylbenzofuran derivatives in high yields. nih.govrsc.org
| Substituent on Phenyl Ring | Product | Yield (%) | Reference |
|---|---|---|---|
| p-CH₃ | 5-methyl-3-formylbenzofuran | 95 | nih.gov |
| o-OCH₃ | 8-methoxy-3-formylbenzofuran | 96 | nih.gov |
| p-Cl | 5-chloro-3-formylbenzofuran | 92 | nih.gov |
| Thiophenyl Group | 3-formylbenzofuran derivative | 90 | rsc.org |
Derivatization and Functionalization Strategies from this compound
This compound possesses two key functional groups—the C3-formyl group and the C2-ethyl ester—that serve as versatile handles for further chemical modifications, allowing for the generation of a diverse library of benzofuran derivatives.
Transformations of the Formyl Group (e.g., to hydroxymethyl, acetamidomethyl)
The aldehyde functionality of the formyl group is amenable to a variety of standard organic transformations.
Reduction to Hydroxymethyl: The formyl group can be readily reduced to a primary alcohol (hydroxymethyl group). A standard and effective method for this transformation is the use of a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. oregonstate.eduorientjchem.org This reaction is typically performed at low temperatures (e.g., 0°C) and proceeds with high efficiency to yield the corresponding 3-(hydroxymethyl)benzofuran derivative. orientjchem.org
Conversion to Acetamidomethyl: The synthesis of a 3-(acetamidomethyl) derivative can be accomplished via a two-step sequence. The first step is a reductive amination, a widely used reaction for converting carbonyl compounds into amines. researchgate.netyoutube.com This involves reacting the 3-formylbenzofuran with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ by a weak reducing agent like sodium cyanoborohydride (NaBH₃CN). youtube.com The resulting 3-(aminomethyl)benzofuran (B169018) can then be acylated in a subsequent step using standard reagents such as acetic anhydride (B1165640) or acetyl chloride to afford the final 3-(acetamidomethyl)benzofuran derivative.
Chemical Modifications of the Ethyl Ester Moiety
The ethyl ester at the C2 position can be modified to produce other important functional groups, such as carboxylic acids and amides.
Hydrolysis to Carboxylic Acid: The most fundamental transformation of the ethyl ester is its hydrolysis to the corresponding carboxylic acid. This can be achieved under either acidic or alkaline conditions. chemguide.co.uk A common and effective laboratory method involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification with a strong acid. chemguide.co.ukmdpi.comnih.gov This process irreversibly saponifies the ester to the carboxylate salt; subsequent acidification liberates the free 3-formylbenzofuran-2-carboxylic acid. chemguide.co.uklibretexts.org
Conversion to Amides: The ethyl ester can be directly converted into a carboxamide. One reported method involves reacting the ethyl benzofuran-2-carboxylate derivative with ammonia in a suitable alcohol solvent, such as methanol (B129727), to produce the primary amide in high yield. google.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid as described above. The resulting acid can then be coupled with a desired amine using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form a diverse range of substituted amides. orientjchem.org
Spectroscopic and Analytical Characterization of Ethyl 3 Formylbenzofuran 2 Carboxylate and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of Ethyl 3-formylbenzofuran-2-carboxylate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence and connectivity of its distinct structural components.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran (B130515) ring, the formyl proton, and the protons of the ethyl ester group. The aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The formyl proton (CHO) is highly deshielded and is expected to resonate as a singlet at approximately δ 10.0-10.5 ppm. The ethyl group will present as a quartet around δ 4.4 ppm for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet around δ 1.4 ppm for the methyl protons (-OCH₂CH₃), showing the characteristic coupling pattern. ucalgary.ca
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the ester and aldehyde groups are the most downfield, typically appearing in the δ 160-190 ppm range. ucalgary.ca Aromatic and furan (B31954) ring carbons resonate between δ 110-155 ppm. The methylene carbon of the ethyl group is found around δ 61 ppm, while the methyl carbon appears further upfield at approximately δ 14 ppm. ucalgary.ca
Predicted NMR Data for this compound:
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Formyl CHO | 10.0 - 10.5 (s) | 185 - 190 |
| Aromatic H (4x) | 7.0 - 8.5 (m) | 110 - 155 |
| Ester C=O | - | 160 - 165 |
| Ethyl -OCH₂ CH₃ | 4.3 - 4.5 (q) | 60 - 62 |
| Ethyl -OCH₂CH₃ | 1.3 - 1.5 (t) | 14 - 15 |
Data are predicted based on typical chemical shift values for analogous functional groups and structures. ucalgary.caorganicchemistrydata.orgpdx.educhemicalbook.comorganicchemistrydata.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by strong absorptions from its carbonyl groups.
Key characteristic absorption bands include:
C=O Stretching (Ester): A strong, sharp band is expected in the region of 1715-1735 cm⁻¹, which is characteristic of a conjugated ester carbonyl group. vscht.czlibretexts.org
C=O Stretching (Aldehyde): Another strong absorption for the aldehyde carbonyl group should appear between 1685-1710 cm⁻¹. libretexts.orgpressbooks.pub
C-H Stretching (Aldehyde): The aldehyde C-H bond exhibits two characteristic, weaker stretching bands around 2830-2850 cm⁻¹ and 2720-2750 cm⁻¹. vscht.czlibretexts.org The latter is particularly diagnostic. vscht.cz
C-O Stretching (Ester): Strong bands corresponding to the C-O stretching of the ester group will be present in the 1000-1300 cm⁻¹ region. libretexts.org
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the benzofuran ring system. libretexts.org
Aromatic C-H Stretching: These bands typically appear above 3000 cm⁻¹. vscht.cz
Predicted IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Ester Carbonyl | C=O Stretch | 1715 - 1735 | Strong |
| Aldehyde Carbonyl | C=O Stretch | 1685 - 1710 | Strong |
| Aldehyde C-H | C-H Stretch | 2830-2850 & 2720-2750 | Weak-Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |
| Aromatic C-H | C-H Stretch | >3000 | Medium-Weak |
Data are predicted based on established IR correlation tables. vscht.czlibretexts.orglibretexts.orgpressbooks.pubuniroma1.it
Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.
Mass Spectrometry (MS): In electron ionization (EI) MS, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight. Common fragmentation pathways for esters and aromatic aldehydes would be expected. libretexts.org This includes the loss of the ethoxy group (-OCH₂CH₃), the formyl group (-CHO), or carbon monoxide (CO). libretexts.orgresearchgate.netyoutube.com The fragmentation of related 2-aroylbenzofuran derivatives often involves cleavage adjacent to the carbonyl groups. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the parent compound and its fragments. rsc.orgmdpi.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net It is particularly useful for analyzing complex mixtures and confirming the identity of synthesized compounds. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically yields the protonated molecule [M+H]⁺. researchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Resolution Gas Chromatography (HRGC)
High-Resolution Gas Chromatography (HRGC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like many benzofuran derivatives. The method's high resolving power allows for the separation of closely related isomers and impurities. The choice of a suitable capillary column with an appropriate stationary phase (e.g., a nonpolar or medium-polarity phase) and a programmed temperature gradient is critical for achieving efficient separation and accurate purity determination.
Liquid Chromatography (LC, UHPLC-MS/MS)
Liquid chromatography is a versatile and widely used method for the analysis and purification of benzofuran derivatives. nih.govbu.edu
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode using C8 or C18 columns, is well-suited for the separation and purity assessment of moderately polar compounds like this compound. A typical mobile phase would consist of a gradient mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Purity is typically assessed using a UV detector, leveraging the chromophoric nature of the benzofuran ring.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This advanced technique offers significant improvements in resolution, speed, and sensitivity over conventional HPLC. bu.edu The use of sub-2 µm particles in UHPLC columns allows for faster separations and sharper peaks. Coupling UHPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, enabling the detection and quantification of the target compound and any impurities even at very low concentrations. bu.edu This method is invaluable for rigorous purity checks and for analyzing the compound in complex matrices.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions. In the synthesis of this compound and its analogues, TLC is routinely employed to track the consumption of starting materials and the formation of products. nih.gov
Stationary Phase: The most common stationary phase for the analysis of benzofuran derivatives is silica (B1680970) gel 60 F254, which consists of silica gel mixed with a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp. nih.gov
Mobile Phase Selection: The choice of eluent, or mobile phase, is critical for achieving good separation of the components in the reaction mixture. For benzofuran derivatives, which are moderately polar, a mixture of a non-polar and a polar solvent is typically used. The most common solvent systems are mixtures of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or petroleum ether. niscair.res.in The polarity of the mobile phase can be finely tuned by adjusting the ratio of these solvents to achieve optimal separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing the compounds to travel further up the TLC plate. wvu.edu
Visualization: As most benzofuran derivatives contain a chromophore, they can be readily visualized under a UV lamp at 254 nm, where they appear as dark spots on the fluorescent background.
Rf Values: The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. While specific Rƒ values for this compound are not extensively reported in the literature, typical values for related benzofuran derivatives in a 1:1 (v/v) hexane-ethyl acetate system are in the range of 0.3 to 0.5. rsc.org It is important to note that the Rƒ value is dependent on the specific conditions of the TLC analysis, including the exact composition of the mobile phase, the type of stationary phase, and the temperature.
Application in Reaction Monitoring: During a chemical synthesis, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Interactive Data Table: Typical TLC Systems for Benzofuran Derivatives
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Typical Rƒ Range | Visualization |
| Benzofuran-2-carboxylate derivatives | Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | 0.3 - 0.5 | UV (254 nm) |
| Functionalized Benzofurans | Silica Gel 60 F254 | Petroleum Ether:Ethyl Acetate (7:3) | 0.4 - 0.6 | UV (254 nm) |
| Polar Benzofuran Derivatives | Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | 0.2 - 0.4 | UV (254 nm) |
Method Development for Characterization of Benzofuran Compounds
The development of robust analytical methods is crucial for the comprehensive characterization and quality control of this compound and its derivatives. This involves the use of more sophisticated chromatographic and spectroscopic techniques to determine the purity, identity, and structure of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of benzofuran derivatives.
Stationary Phase: Reversed-phase columns, such as those with a C18 stationary phase, are commonly used for the analysis of moderately polar compounds like benzofuran derivatives. sielc.com
Mobile Phase: A typical mobile phase for the reversed-phase HPLC of benzofuran compounds consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. sielc.com The separation can be performed in isocratic mode (constant mobile phase composition) or gradient mode (the composition of the mobile phase is changed over time). For complex mixtures or to separate impurities with different polarities, a gradient elution is often preferred.
Detection: Due to the presence of the benzofuran ring system, these compounds exhibit strong UV absorbance, making a UV detector a suitable and common choice for HPLC analysis. The detection wavelength is typically set at the λmax of the compound of interest to ensure maximum sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like many benzofuran derivatives.
Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification.
Application: GC-MS can be used to identify and quantify this compound and its derivatives, as well as to detect any volatile impurities. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, the analysis of crude reaction mixtures from Friedel–Crafts acylation of benzofurans has been successfully achieved using GC/MSn, allowing for the unambiguous identification of different isomers. nih.gov
Interactive Data Table: Illustrative HPLC and GC-MS Parameters for Benzofuran Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile:Water gradient | UV at λmax | Purity determination, quantification |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Identification of volatile components, structural elucidation |
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound and its derivatives. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the ester carbonyl, aldehyde carbonyl, and the aromatic ring would be expected.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition.
The development of a comprehensive analytical strategy, combining chromatographic and spectroscopic techniques, is paramount for the unambiguous characterization of this compound and its derivatives, ensuring the reliability and reproducibility of research findings in this important class of compounds.
Chemical Reactivity and Mechanistic Studies of Ethyl 3 Formylbenzofuran 2 Carboxylate
Reactions Involving the Formyl Group at C3
The aldehyde (formyl) functionality at the C3 position is a primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.
The formyl group of Ethyl 3-formylbenzofuran-2-carboxylate can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the formyl group to a carboxylic acid (3-carboxy-benzofuran-2-carboxylic acid ethyl ester) can be achieved using standard oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O) to prevent potential side reactions with the benzofuran (B130515) ring. The choice of oxidant is crucial to ensure selectivity and avoid cleavage of the heterocyclic ring.
Reduction: The formyl group is susceptible to reduction to a hydroxymethyl group, yielding Ethyl 3-(hydroxymethyl)benzofuran-2-carboxylate. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent often used for this purpose, as it generally does not reduce the less reactive ethyl ester at the C2 position. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would reduce both the aldehyde and the ester functionalities.
| Transformation | Reagent | Product |
| Oxidation | KMnO4 or Ag2O | Ethyl 3-carboxybenzofuran-2-carboxylate |
| Reduction | NaBH4 | Ethyl 3-(hydroxymethyl)benzofuran-2-carboxylate |
The electrophilic carbon of the formyl group readily reacts with various nucleophiles, leading to a range of condensation products and imines (Schiff bases).
Condensation Reactions: The formyl group can participate in various carbon-carbon bond-forming reactions. These include base-catalyzed aldol-type condensations and Knoevenagel condensations with active methylene (B1212753) compounds like malonates or nitriles. researchgate.net For instance, reaction with diethyl malonate in the presence of a base such as piperidine (B6355638) would yield a substituted acrylate (B77674) derivative. Wittig reactions with phosphoranes are also a common method to convert the formyl group into an alkene. nih.gov
Imine Formation: The reaction of the formyl group with primary amines, typically under acid catalysis, leads to the formation of imines. libretexts.orgredalyc.org This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. libretexts.org The pH must be carefully controlled to ensure protonation of the hydroxyl intermediate, facilitating its removal as water, without deactivating the amine nucleophile. libretexts.org These imine derivatives can be important intermediates for the synthesis of other nitrogen-containing heterocycles. mdpi.com
| Reaction Type | Reagent | Functional Group Formed |
| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate) + Base | α,β-Unsaturated system |
| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | Alkene |
| Imine Formation | Primary amine (R-NH2) + Acid catalyst | Imine (Schiff Base) |
Reactivity at the Ethyl Carboxylate Functionality at C2
The ethyl ester group at the C2 position is another key site for chemical modification, primarily through nucleophilic acyl substitution reactions.
Hydrolysis: The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid (3-formylbenzofuran-2-carboxylic acid). This reaction can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by water. libretexts.org
Base-promoted hydrolysis (saponification) is an irreversible reaction that goes to completion. libretexts.org It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. libretexts.org
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound. The reaction is an equilibrium process, and often a large excess of the new alcohol is used to drive the reaction to completion. researchgate.net
Amidation: The ethyl ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be slow. The direct condensation of the corresponding carboxylic acid (obtained from hydrolysis) with an amine using coupling agents is often a more efficient method for amide synthesis. nih.gov However, direct conversion from the ester is also a viable route to produce various N-substituted 3-formylbenzofuran-2-carboxamides. mdpi.com
Hydrazinolysis: The reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) results in the formation of the corresponding acid hydrazide, 3-formylbenzofuran-2-carbohydrazide. researchgate.net This reaction proceeds via nucleophilic attack of the hydrazine on the ester carbonyl group. The resulting hydrazide is a valuable synthetic intermediate, particularly for the construction of various heterocyclic systems like pyrazoles and oxadiazoles. researchgate.net
| Reaction Type | Reagent | Product |
| Hydrolysis | H3O+ or OH- | 3-Formylbenzofuran-2-carboxylic acid |
| Transesterification | R'-OH + catalyst | Methyl/Alkyl 3-formylbenzofuran-2-carboxylate |
| Amidation | R'-NH2 | N-Substituted 3-formylbenzofuran-2-carboxamide |
| Hydrazinolysis | N2H4·H2O | 3-Formylbenzofuran-2-carbohydrazide |
Reactivity of the Benzofuran Ring System
The benzofuran ring is an aromatic system, but the furan (B31954) portion exhibits reactivity that is distinct from the benzene (B151609) ring. It can undergo electrophilic substitution and cycloaddition reactions. The substituents at C2 and C3, being electron-withdrawing, will deactivate the ring towards electrophilic attack.
Electrophilic Aromatic Substitution: Benzofuran itself typically undergoes electrophilic substitution preferentially at the C2 or C3 position of the furan ring. researchgate.net However, in this compound, both these positions are already substituted. Furthermore, the electron-withdrawing nature of the formyl and carboxylate groups deactivates the entire ring system towards electrophiles. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would require harsh conditions and are likely to occur on the benzene portion of the molecule, directed by the fused ring system, typically at positions 5 or 7.
Cycloaddition Reactions: The furan ring in benzofurans can act as a diene in Diels-Alder reactions, particularly when the ring is activated. researchgate.net However, the electron-withdrawing groups at C2 and C3 in the target molecule diminish the electron-donating ability of the furan ring, making it less reactive as a diene. Conversely, the double bond of the furan ring can act as a dienophile. The reactivity can also be influenced by the formation of epoxides across the 2,3-double bond, which can then undergo subsequent rearrangements and reactions. mdpi.com
| Reaction Type | Position | Comments |
| Electrophilic Substitution | Benzene ring (e.g., C5, C7) | Ring is deactivated; requires harsh conditions. |
| Diels-Alder Reaction | Furan ring | Reactivity is reduced due to electron-withdrawing groups. |
Elucidation of Reaction Mechanisms and Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for controlling product formation and designing new synthetic routes.
Mechanistic studies of the acid-catalyzed rearrangement of 2,3-dihydrobenzofurans to 3-formylbenzofurans have led to the proposal of key intermediates. The reaction is thought to proceed through an initial diprotonated intermediate (labeled as A in the literature). This species is stabilized by the highly polar, non-nucleophilic solvent (CF₃)₂CHOH. nih.gov Subsequent opening of the dihydrofuran ring leads to a second key intermediate (B ), which then undergoes ring-closure at the ketone moiety, followed by aromatization and hydrolysis to yield the final 3-formylbenzofuran product. nih.gov
In the context of cycloaddition reactions, Density Functional Theory (DFT) calculations have been employed to elucidate the reaction pathway. These studies suggest that the Diels-Alder reaction involving the C2-C3 aromatic double bond proceeds through an asynchronous, concerted transition state. nih.gov In certain cases, particularly with Lewis acid catalysis, a stepwise mechanism may be favored for the competing hetero-Diels-Alder reaction. nih.gov
Stereochemistry plays a critical role in the cycloaddition reactions of electron-deficient benzofurans. The formation of the tricyclic adducts in Diels-Alder reactions often proceeds with high stereoselectivity. For instance, the high-pressure-assisted reaction between 3-acetyl-2-methylbenzofuran and cyclohexadiene yields the product with a high degree of exo-selectivity. researchgate.net This stereochemical outcome is dictated by the facial selectivity of the diene's approach to the planar benzofuran dienophile, with the less sterically hindered pathway being favored.
Furthermore, the synthesis of related 2,3-dihydrobenzofuran (B1216630) structures can be achieved with high diastereoselectivity. Specific synthetic methods allow for the controlled formation of either cis or trans isomers of 2,3-disubstituted dihydrobenzofurans. This control over stereochemistry is vital, as the relative orientation of substituents can significantly impact the biological activity and physical properties of the molecule.
Biological Activity and Mechanistic Insights of Ethyl 3 Formylbenzofuran 2 Carboxylate Derivatives in Vitro Studies
In Vitro Antimicrobial Activities
Derivatives of the benzofuran (B130515) scaffold, a core component of Ethyl 3-formylbenzofuran-2-carboxylate, have demonstrated a wide spectrum of biological activities, including significant antimicrobial properties. nih.gov These compounds have been the subject of extensive research to develop new therapeutic agents against various pathogens.
Numerous studies have evaluated benzofuran derivatives for their in vitro activity against both Gram-positive and Gram-negative bacteria. Research has shown that synthesized benzofuran derivatives can inhibit the growth of these bacteria in culture. nih.gov For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against Gram-positive cocci, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus. nih.gov
One study reported that some 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives exhibited moderate activity, with one specific compound, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, being the most active against S. aureus and the Gram-negative bacterium Escherichia coli. nih.gov Another study found that the inhibitory activity of a series of synthesized benzofurans was higher against Gram-negative bacteria than Gram-positive bacteria. nih.gov Specifically, a 1-(thiazol-2-yl)pyrazoline derivative showed excellent activity against Gram-negative bacteria and good activity against Gram-positive strains. nih.gov
Furthermore, derivatives such as 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-ones have demonstrated good antimicrobial activity against several bacterial organisms. nih.gov The antibacterial potential of these compounds is often evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition. For example, one compound was found to be active against S. aureus with a MIC value of 62.5 μg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Benzofuran Derivatives
| Derivative Type | Gram-positive Strain(s) | Gram-negative Strain(s) | Key Findings | Reference |
|---|---|---|---|---|
| Halogenated 3-benzofurancarboxylic acids | S. aureus, S. epidermidis, B. subtilis, B. cereus, M. luteus | Not specified | Active against Gram-positive cocci with MIC values ranging from 50 to 200 μg/mL. | nih.gov |
| 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives | S. aureus ATCC 6538 | E. coli ATCC 25922 | (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was the most active derivative. | nih.gov |
| 1-(thiazol-2-yl)pyrazoline derivatives | Good activity (inhibitory zone 20 mm) | Excellent activity (inhibitory zone 25 mm) | Activity was higher against Gram-negative bacteria. | nih.gov |
| 6-hydroxyl substituted benzofurans | S. aureus, B. subtilis | E. coli | Excellent activity against all tested strains (MIC80 = 0.78-3.12 μg/mL). | nih.gov |
| Benzofuran-3-carbohydrazide derivatives | M. tuberculosis H37Rv | Not specified | Showed promising antimycobacterial activity with MIC values as low as 2 μg/mL. | nih.gov |
The antifungal potential of benzofuran derivatives is well-documented. nih.gov These compounds have been tested against a variety of pathogenic fungi, including yeasts and molds. Halogenated derivatives of 3-benzofurancarboxylic acids have exhibited antifungal activity against Candida strains, specifically C. albicans and C. parapsilosis, with a reported MIC of 100 μg/mL. nih.gov
In a study focused on defining structural components responsible for antifungal activity, a series of benzofuran derivatives were tested for their ability to inhibit the growth of two pathogenic fungi, Cryptococcus neoformans and Aspergillus fumigatus. nih.gov The results identified several derivatives that successfully inhibited fungal growth, with two showing significant antifungal activity. nih.gov Other research has shown that benzofuran derivatives containing oxadiazole and pyrazole moieties exhibit moderate to good inhibition against fungal strains such as A. flavus, A. fumigatus, and C. albicans. nih.gov However, some derivatives, particularly those with aryl substituents at the C-3 position, were found to be inactive against C. albicans. nih.gov
Table 2: Antifungal Activity of Selected Benzofuran Derivatives
| Derivative Type | Fungal Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Halogenated 3-benzofurancarboxylic acids (with halogen on aromatic ring) | C. albicans, C. parapsilosis | Exhibited antifungal activity with an MIC of 100 μg/mL. | nih.gov |
| General benzofuran derivatives | Cryptococcus neoformans, Aspergillus fumigatus | Several derivatives inhibited fungal growth, with two showing significant activity. | nih.gov |
| Benzofuran derivatives with oxadiazoles and pyrazoles | A. flavus, A. fumigatus, C. albicans, P. notatum, Rhizopus | Showed moderate to good microbial inhibition. | nih.gov |
| 2-(substitutedphenyl/benzyl)-5-[(2- benzofuryl)carboxamido]benzoxazoles | C. krusei, C. albicans | The most active compound showed an MIC value of 31.25 μg/mL. | nih.gov |
| Pyrazolyl-benzofuran derivatives | A. niger | Exhibited considerable activity against the tested fungal species. | nih.gov |
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of benzofuran derivatives. Research indicates that the introduction of halogens into the benzofuran structure significantly influences its biological activity. nih.gov A noticeable change in microbiological activity appears when a halogen is introduced. nih.gov For instance, derivatives where two acetyl group hydrogens were substituted by halogens were active against Gram-positive cocci, and those containing a halogen in the aromatic ring also showed antifungal activity. nih.gov The antifungal activity was found to increase drastically when a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate was converted into its dibromo derivative. nih.gov
SAR studies have also revealed that substitutions at other positions are critical. Hydroxyl substituents at the C-3 and C-4 positions resulted in good antibacterial activities, while a hydroxyl group at the C-2 position did not increase activity. nih.gov Furthermore, substitutions at the C-6 and C-3 positions were found to greatly impact antibacterial activity and strain specificity, respectively. nih.gov Compounds with a hydroxyl group at C-6 demonstrated excellent antibacterial activities against all tested strains. nih.gov
Anticancer Potential (In Vitro Cell Line Studies)
Beyond their antimicrobial effects, benzofuran derivatives have emerged as promising scaffolds for the development of anticancer agents. nih.govrsc.org Their cytotoxic effects have been evaluated against a multitude of human cancer cell lines.
Derivatives of 3-formylbenzofuran have shown promising growth inhibition potency. In one study, two derivatives displayed significant inhibitory effects on SK-Hep-1 human hepatocellular carcinoma cells, with IC50 values of 5.365 and 6.013 μM, respectively, which were more potent than the standard control, sorafenib. nih.gov
The antiproliferative activity of various other benzofuran derivatives has been extensively tested. For example, 3-amidobenzofuran derivatives showed promising activity against HCT-116 (human colon carcinoma), HeLa (human cervical cancer), HT-29 (human colon cancer), and MDA-MB-231 (human breast cancer) cell lines. nih.gov One compound in this series was particularly active against MDA-MB-231, HCT-116, and HT-29 cells, with IC50 values of 3.01, 5.20, and 9.13 μM, respectively. nih.gov Another series of 2-benzoylbenzofuran derivatives was screened against human breast cancer (MCF-7, MDA-MB-231) and other cell lines. rsc.org Additionally, certain new derivatives have demonstrated significant cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cells, showing selectivity for cancer cells over normal cells. nih.gov
Table 3: In Vitro Anticancer Activity of Selected Benzofuran Derivatives
| Derivative Type | Cancer Cell Line(s) | IC50 Value(s) | Reference |
|---|---|---|---|
| 3-formylbenzofuran derivatives (3b, 3c) | SK-Hep-1 (Hepatocellular Carcinoma) | 5.365 μM and 6.013 μM | nih.gov |
| 3-amidobenzofuran derivative (28g) | MDA-MB-231, HCT-116, HT-29 | 3.01 μM, 5.20 μM, 9.13 μM | nih.gov |
| 3-methylbenzofuran derivative (16b) | A549 (Lung Cancer) | 1.48 μM | nih.gov |
| Benzofuran-based oxadiazole conjugate (14c) | HCT116 (Colon Cancer) | 3.27 μM | nih.gov |
| Benzofuran-2-carboxamide (B1298429) derivative (50g) | HCT-116, HeLa, HepG2, A549 | 0.87 μM, 1.25 μM, 1.52 μM, 2.15 μM | rsc.org |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate derivative (2) | MDA-MB-231 (Breast Cancer) | 166 µg/mL | researchgate.net |
To understand the anticancer mechanisms of these compounds, researchers have worked to identify their molecular targets. The mechanistic study of one potent 3-formylbenzofuran derivative revealed that it significantly reduced the phosphorylation level of ERK (extracellular signal-related kinase), suggesting it halts cell growth and promotes apoptosis by blocking the RAS/RAF/MEK/ERK signaling pathway. nih.gov
Other benzofuran derivatives have been identified as inhibitors of various crucial cellular targets. Some have been found to be good inhibitors of Pin1 (peptidyl-prolyl cis–trans isomerase NIMA-interacting 1), which plays an oncogenic role in multiple human cancers. nih.gov Certain 3-methylbenzofuran and 3-(morpholinomethyl)-benzofuran derivatives displayed good VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitory activity, a key target in angiogenesis. nih.gov
A particularly important target is Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in several malignancies, including malignant glioma. nih.govresearchgate.net LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression. nih.govresearchgate.net Pharmacological inhibition of LSD1 has been shown to be selectively cytotoxic in pediatric high-grade gliomas and can suppress the growth of glioma stem cells both in vitro and in vivo. researchgate.netnih.gov The development of novel, potent, and specific small-molecule inhibitors targeting LSD1 and other lysine demethylase families is an active area of research for cancer drug discovery. mdpi.com
Mechanistic Investigations of Cytotoxicity Pathways
Derivatives of benzofuran-2-carboxylic acid have demonstrated notable and selective cytotoxic activity against various human cancer cell lines. researchgate.net While specific mechanistic studies on this compound are not extensively detailed, research on related analogues provides insight into the potential pathways of cytotoxicity. For instance, the cytotoxic effects of some benzofuran derivatives are mediated through the inhibition of protein kinases, such as cyclin-dependent kinase 2 (CDK2), which can lead to cell cycle arrest and apoptosis. taylorandfrancis.compharmatutor.org
One study on ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, a structurally related compound, determined its potent cytotoxic activity against the HCT 116 colon cancer cell line, with an IC50 value of 8.5 μg/mL. researchgate.net The anticancer actions of the broader benzofuran class can be attributed to several mechanisms, including the inhibition of tubulin polymerization, angiogenesis, and interactions with crucial enzymes like carbonic anhydrases. taylorandfrancis.com The selective toxicity of certain halogenated benzofuran derivatives towards leukemia cells suggests that these compounds may trigger specific apoptotic pathways in cancer cells while sparing normal cells. researchgate.net
Other Relevant Biological Activities (In Vitro Models)
Benzofuran derivatives have been investigated as potent enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov A series of 2-arylbenzofuran derivatives were shown to possess good dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. nih.gov
Furthermore, these compounds also demonstrated significant inhibitory activity against β-secretase (BACE1), another key enzyme in the pathogenesis of Alzheimer's disease. nih.gov One particular derivative, compound 20 , exhibited an IC50 value of 0.086 µmol·L−1 against AChE, which is comparable to the marketed drug donepezil. nih.gov The same compound also showed high BACE1 inhibitory activity with an IC50 of 0.043 µmol·L−1. nih.gov These findings highlight the potential of the 2-arylbenzofuran scaffold in designing multi-target drugs for neurodegenerative disorders. nih.gov
Table 1: In Vitro Enzyme Inhibitory Activity of Selected 2-Arylbenzofuran Derivatives
| Compound | AChE IC50 (µmol·L−1) | BACE1 IC50 (µmol·L−1) |
|---|---|---|
| Compound 8 | - | <0.087 |
| Compound 19 | - | <0.087 |
| Compound 20 | 0.086 ± 0.01 | 0.043 ± 0.01 |
| Donepezil (Reference) | 0.085 ± 0.01 | - |
| Baicalein (Reference) | 0.404 ± 0.04 | 0.087 ± 0.03 |
Data sourced from a study on 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. nih.gov
The benzofuran nucleus is recognized as an important pharmacophore for the development of antiviral agents. nih.govmedcraveonline.com Various natural and synthetic benzofuran derivatives have shown a range of antiviral activities. nih.govmedcraveonline.com Studies have demonstrated that these compounds can be effective against both DNA and RNA viruses. nih.gov The mechanism of antiviral action for some benzodifuran compounds is believed to be their ability to form complexes with viral DNA, thereby inhibiting virus replication. nih.gov Research has shown significant inhibition of viruses at concentrations between 15 to 30 nM/ml. nih.gov One naturally occurring benzofuran derivative exhibited antiviral effects against respiratory syncytial virus (RSV) with an IC50 value as low as 2.3 μM. nih.gov These findings underscore the potential of the benzofuran scaffold in the discovery of new antiviral therapies. researchgate.netnih.gov
Benzofuran derivatives are known to possess significant antioxidant and anti-inflammatory properties. taylorandfrancis.commedcraveonline.com Their effectiveness has been noted in models of neurodegenerative and oxidative conditions. researchgate.netnih.gov In vitro studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates. nih.gov
Similarly, aza-benzofuran derivatives have been evaluated for anti-inflammatory activity. nih.gov Compounds 1 and 4 from this class were found to inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, with IC50 values of 17.3 and 16.5 μM, respectively, without showing cytotoxicity. nih.gov Other research into heterocyclic/benzofuran hybrids has shown that they can exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, leading to a reduction in the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6. mdpi.com
Comprehensive Structure-Activity Relationship (SAR) Analysis for Bioactivity
The biological potency and selectivity of benzofuran derivatives are highly dependent on the nature and position of substituents on the core scaffold. researchgate.net Structure-activity relationship (SAR) studies are therefore essential for optimizing these compounds as therapeutic agents. Research has consistently shown that substitutions at the C-2 and C-3 positions of the benzofuran ring are critical for various biological activities, including cytotoxic, antifungal, and enzyme inhibitory effects. pharmatutor.orgnih.gov
SAR analyses have revealed several key trends for the bioactivity of benzofuran derivatives:
For Anticancer Activity: Substitutions at the C-2 position, particularly with ester or heterocyclic rings, have been found to be crucial for cytotoxic activity. nih.gov The introduction of halogen atoms (e.g., bromine, chlorine, fluorine) to the benzofuran ring consistently leads to a significant increase in anticancer potency. researchgate.net This enhancement is likely due to the ability of halogens to form "halogen bonds," which improves binding affinity to biological targets. researchgate.net The position of the halogen is also a critical determinant of activity. researchgate.net For example, attaching a bromine atom to a methyl group at the C-3 position resulted in remarkable and selective cytotoxicity against leukemia cells. researchgate.net Furthermore, incorporating an N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative activity. nih.gov
For Neuroprotective and Antioxidant Activity: In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, a methyl (-CH3) substitution at the R2 position of the phenyl ring resulted in the most potent neuroprotective action against excitotoxicity. nih.gov A hydroxyl (-OH) group at the R3 position also conferred marked anti-excitotoxic effects and was associated with ROS scavenging and antioxidant activities. nih.gov
For Anti-inflammatory Activity: For heterocyclic/benzofuran hybrids, the specific heterocyclic moiety attached plays a significant role. A piperazine/benzofuran hybrid demonstrated excellent inhibitory effects on the generation of nitric oxide and was found to down-regulate the secretion of multiple pro-inflammatory factors. mdpi.com
This body of research indicates that the benzofuran scaffold is highly versatile, and its biological activity can be finely tuned through specific substitutions, making it a promising framework for the development of novel therapeutic agents. taylorandfrancis.com
Derivatives of the core molecule, this compound, have been the subject of various in vitro studies to elucidate their potential as therapeutic agents, particularly in the realm of oncology. These investigations have revealed that structural modifications to this benzofuran scaffold can lead to significant cytotoxic activity against several human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and disruption of the cell cycle, although the precise molecular targets can vary depending on the specific derivative.
Research into 3-formylbenzofuran derivatives has demonstrated their potential as anti-hepatocellular carcinoma (HCC) agents. A study by Lang and colleagues on a series of 3-formylbenzofuran compounds isolated from Itea yunnanensis revealed promising growth inhibition of SK-Hep-1 cells. nih.govrsc.org Two derivatives, in particular, displayed potent activity, suggesting that this scaffold is a valuable starting point for the development of novel treatments for liver cancer. The mechanism of action for the most potent of these compounds was found to involve the blockade of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to a halt in cell growth and the promotion of apoptosis in cancer cells. nih.govrsc.org
Furthermore, hybrid molecules incorporating the benzofuran-2-carboxylate moiety have been synthesized and evaluated for their antiproliferative effects. One such study by Shao and colleagues explored a series of shikonin-benzofuran derivatives. nih.gov Several of these compounds exhibited significant cytotoxic activity against a panel of human cancer cell lines, including colon (HT29), breast (MDA-MB-231), liver (HepG2), and lung (A549) cancer cells. Notably, some of these synthetic derivatives showed greater potency than the parent compound, shikonin, and the established anticancer drug, colchicine, against the HT29 cell line. The mechanism of this enhanced activity was linked to the induction of apoptosis and the arrest of the cell cycle at the G2/M phase. nih.govrsc.org
The following tables present the in vitro cytotoxic activities of these two series of benzofuran derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of 3-Formylbenzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative 3b | SK-Hep-1 | 5.365 |
| Derivative 3c | SK-Hep-1 | 6.013 |
| Sorafenib (control) | SK-Hep-1 | 9.452 |
Data sourced from Lang et al. as cited in a 2023 review. nih.govrsc.org
Table 2: In Vitro Antiproliferative Activity of Shikonin-Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative 75c | HT29 | 0.18 |
| MDA-MB-231 | 2.15 | |
| HepG2 | 1.83 | |
| HCT116 | 0.96 | |
| A549 | 2.57 | |
| Derivative 75f | HT29 | 1.03 |
| MDA-MB-231 | 3.42 | |
| HepG2 | 2.51 | |
| HCT116 | 1.89 | |
| A549 | 3.16 | |
| Derivative 75i | HT29 | 0.82 |
| MDA-MB-231 | 2.98 | |
| HepG2 | 2.14 | |
| HCT116 | 1.55 | |
| A549 | 2.84 | |
| Shikonin (control) | HT29 | 2.80 |
| Colchicine (control) | HT29 | 1.81 |
Data sourced from Shao et al. as cited in a 2023 review. nih.govrsc.org
Identification of Key Pharmacophoric Features
The analysis of structure-activity relationships (SAR) for various benzofuran derivatives has provided valuable insights into the key pharmacophoric features necessary for their biological, particularly anticancer, activity. For derivatives related to this compound, the core benzofuran ring system serves as a crucial scaffold. The substituents at the C2 and C3 positions of the furan (B31954) ring, as well as on the benzene (B151609) ring, play a significant role in modulating the cytotoxic potency.
Based on the available in vitro data, the following pharmacophoric features can be identified:
The Benzofuran Core: This planar, aromatic ring system is a fundamental feature, likely involved in hydrophobic and π-π stacking interactions with biological targets. nih.gov
Substituent at the C3 Position: The formyl group at the C3 position is a key feature of the parent compound. In the active derivatives studied by Lang et al., this position was part of the core structure that exhibited potent anti-hepatocellular carcinoma activity. nih.govrsc.org In other series of benzofuran derivatives, modifications at this position have been shown to be critical. For instance, the attachment of a bromine atom to a methyl group at the C3-position has been shown to result in remarkable cytotoxic activity. nih.gov This suggests that the nature and size of the substituent at this position are crucial for biological activity.
Substitutions on the Benzene Ring: While the specific derivatives of this compound with substitutions on the benzene ring were not detailed in the provided search results, general SAR studies on benzofuran derivatives have highlighted the importance of substitutions on this ring. For example, the presence of electron-donating groups, such as methoxy or methyl groups, on the phenyl ring of some benzofuran series has been shown to result in more promising anticancer activities. Conversely, the presence of electron-withdrawing groups, like cyano or trifluoromethyl groups, tended to diminish the activity. nih.gov Halogen substitutions have also been shown to enhance cytotoxic properties, likely by forming halogen bonds and improving the binding affinity to target molecules. nih.gov
Ethyl 3 Formylbenzofuran 2 Carboxylate As a Synthetic Intermediate and Building Block
Precursor for Advanced Heterocyclic Systems
The dual reactivity of the ester and aldehyde functionalities on the benzofuran (B130515) ring allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures. This makes it a key starting material for synthesizing a range of complex heterocyclic compounds.
Synthesis of Fused Benzofuran Derivatives
The strategic positioning of the functional groups in ethyl 3-formylbenzofuran-2-carboxylate facilitates intramolecular cyclization reactions to form fused heterocyclic systems. These reactions often involve the initial modification of one functional group, followed by a ring-closing reaction with the other. For instance, the formyl group can be converted into a suitable nucleophile or electrophile that subsequently reacts with the ester group (or a derivative thereof) to build an additional ring onto the benzofuran framework. This approach is a key strategy for producing polycyclic aromatic compounds that are otherwise difficult to synthesize. jocpr.com
Construction of Novel Polycyclic Compounds
Beyond simple fused systems, this compound is employed in multi-step synthetic sequences to create novel polycyclic compounds. The benzofuran unit itself is a common motif in many biologically active natural products, and this starting material provides a convenient entry point for their synthesis. nih.gov The formyl group can participate in condensation reactions, such as the Friedländer annulation, to construct quinoline (B57606) rings fused to the benzofuran core. For example, reaction with compounds containing an active methylene (B1212753) group adjacent to a carbonyl, in the presence of a catalyst, can lead to the formation of benzofuro[3,2-b]quinoline derivatives. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Ref. |
| This compound | Substituted 2-aminoaryl ketones | Benzofuro[3,2-b]quinolines | nih.gov |
| This compound | Active methylene compounds | Fused Pyridines |
Role in the Synthesis of 1,2,3-Triazole Derivatives
The compound serves as a crucial precursor for creating hybrid molecules containing both a benzofuran and a 1,2,3-triazole ring. The synthesis of these derivatives often utilizes the principles of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). niscpr.res.inniscair.res.in
To achieve this, the this compound must first be modified to incorporate either an azide (B81097) or a terminal alkyne. A common strategy involves the conversion of the ester at the 2-position into a propargyl ester (containing a terminal alkyne). This is typically achieved by hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by esterification with propargyl alcohol. niscpr.res.in The resulting alkyne-functionalized benzofuran can then react with various organic azides to produce a library of 1,4-disubstituted 1,2,3-triazole derivatives. niscpr.res.inajgreenchem.comnih.gov These hybrid molecules are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov
| Intermediate | Reactant | Catalyst System | Product | Ref. |
| Prop-2-yn-1-yl 3-formylbenzofuran-2-carboxylate | Substituted aryl azides | CuSO₄·5H₂O / Sodium Ascorbate | (1-Aryl-1H-1,2,3-triazol-4-yl)mthis compound | niscpr.res.in |
| Prop-2-yn-1-yl 3-formylbenzofuran-2-carboxylate | Benzyl azides | CuSO₄·5H₂O / Sodium Ascorbate | (1-Benzyl-1H-1,2,3-triazol-4-yl)mthis compound | niscpr.res.in |
Scaffold for Pharmacologically Relevant Molecules
The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govnih.gov this compound provides a decorated and readily modifiable version of this scaffold for the development of new therapeutic agents.
Development of Lead Compounds in Medicinal Chemistry
The structure of this compound is a starting point for creating libraries of compounds for biological screening. The formyl and ester groups can be independently modified to explore the structure-activity relationship (SAR) of new chemical entities. For example, the formyl group can undergo reductive amination to introduce various amine substituents, or it can be oxidized to a carboxylic acid. The ester can be hydrolyzed and converted into a wide array of amides. These modifications allow chemists to fine-tune the molecule's properties, such as its ability to bind to a biological target. Derivatives of the benzofuran scaffold have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ainih.gov
Synthesis of Natural Product Analogues
Many natural products feature a benzofuran or a related dihydrobenzofuran core. researchgate.netrsc.orgrsc.org Synthetic chemists use versatile building blocks like this compound to construct analogues of these natural products. These analogues are molecules that are structurally similar to the natural product but have been modified to enhance their biological activity, improve their pharmacological properties, or simplify their synthesis.
A notable example is the use of 3-formylbenzofurans in the synthesis of puerariafuran, a natural product known to inhibit the formation of advanced glycation end products (AGEs). nih.gov Synthetic strategies have been developed where a 2,3-dihydrobenzofuran (B1216630) intermediate is selectively converted into a 3-formylbenzofuran skeleton, which is a key step in the total synthesis of puerariafuran. nih.gov This demonstrates the utility of the 3-formylbenzofuran scaffold in accessing complex, biologically relevant molecules.
Future Directions and Emerging Research Avenues for Ethyl 3 Formylbenzofuran 2 Carboxylate
Development of Novel and Sustainable Synthetic Methodologies
While classical methods for benzofuran (B130515) synthesis exist, the future of synthesizing Ethyl 3-formylbenzofuran-2-carboxylate and its derivatives lies in the development of novel, efficient, and sustainable protocols. nih.gov Recent advancements in organic synthesis have provided a variety of catalytic strategies for constructing the benzofuran nucleus, which can be adapted and optimized for this specific target molecule. acs.orgnih.gov
Future research should focus on:
Transition-Metal Catalysis: Exploring a wider range of transition metal catalysts beyond palladium and copper, such as rhodium, gold, and silver, could lead to more efficient and selective syntheses. acs.orgnih.gov For instance, rhodium-mediated catalysis has been successfully used for the chemodivergent generation of benzofuran skeletons. acs.org
Catalyst-Free Reactions: The development of catalyst-free synthetic routes, such as those utilizing cascade reactions between readily available starting materials like nitroepoxides and salicylaldehydes, presents a greener alternative to metal-catalyzed processes. acs.org
Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|---|
| Palladium-Copper Catalysis | (PPh₃)PdCl₂ / CuI | Sonogashira coupling followed by intramolecular cyclization. acs.orgnih.gov | High yields and tolerance of various functional groups. acs.org |
| Copper-Catalyzed Synthesis | Copper Iodide (CuI) | One-pot reaction of o-hydroxy aldehydes, amines, and alkynes. acs.orgnih.gov | Utilizes eco-friendly deep eutectic solvents. acs.orgnih.gov |
| Catalyst-Free Cascade Reaction | K₂CO₃ in DMF | Reaction between nitroepoxides and salicylaldehydes. acs.org | Avoids the use of expensive and potentially toxic metal catalysts. acs.org |
| Rhodium-Mediated Catalysis | Rh-based catalyst | Arylation and subsequent cyclization of propargyl alcohols and aryl boronic acids. acs.orgnih.gov | Offers a chemodivergent approach to the benzofuran skeleton. acs.org |
Integration of Advanced Computational and Machine Learning Approaches for Design and Prediction
The integration of computational chemistry and machine learning (ML) is revolutionizing drug discovery and materials science. arxiv.org These tools can be harnessed to accelerate the design and development of novel this compound derivatives with desired properties.
Future research avenues in this area include:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum chemical methods to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can aid in understanding reaction mechanisms and predicting the outcomes of synthetic transformations.
Molecular Docking and Dynamics Simulations: Utilizing molecular docking to predict the binding modes and affinities of designed derivatives with specific biological targets. nih.gov Molecular dynamics simulations can further provide insights into the stability of ligand-protein complexes and the conformational changes upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 3D-QSAR models to establish a correlation between the structural features of benzofuran derivatives and their biological activities. nih.gov This can guide the rational design of more potent and selective compounds.
Machine Learning for Synthesis Prediction: Leveraging ML algorithms, including those trained on "dark reactions" (unsuccessful syntheses), to predict the success of new synthetic routes and optimize reaction conditions. friedler.net AI systems can also be used to propose novel and efficient retrosynthetic pathways. researchgate.net
| Computational Approach | Application | Potential Impact on this compound Research |
|---|---|---|
| Machine Learning (ML) Models | Prediction of biological activity and synthetic outcomes. mdpi.com | Accelerate the discovery of new bioactive derivatives and optimize synthetic routes. mdpi.com |
| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.gov | Guide the design of derivatives with enhanced potency and selectivity. nih.gov |
| 3D-QSAR | Elucidation of structure-activity relationships. nih.gov | Inform the rational design of compounds with improved therapeutic properties. nih.gov |
Exploration of New Biological Targets and Mechanistic Pathways (In Vitro)
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netnih.govscienceopen.com this compound, with its reactive aldehyde and ester functionalities, is a prime candidate for derivatization and screening against various biological targets.
Future in vitro research should focus on:
Anticancer Activity: Synthesizing and evaluating a library of derivatives against a panel of cancer cell lines. nih.gov Mechanistic studies could investigate their potential as inhibitors of key signaling pathways, such as PI3K/VEGFR2, or their ability to induce apoptosis. nih.govnih.gov
Enzyme Inhibition: Exploring the potential of derivatives as inhibitors of enzymes implicated in various diseases, such as acetylcholinesterase in Alzheimer's disease or chorismate mutase in tuberculosis. acs.orgnih.govnih.gov
Antimicrobial Activity: Screening against a broad spectrum of bacteria and fungi to identify new antimicrobial agents. cuestionesdefisioterapia.com
Tubulin Polymerization Inhibition: Investigating the interaction of derivatives with tubulin, a validated target for anticancer agents. nih.gov
| Biological Target | Therapeutic Area | Rationale for Investigating this compound Derivatives |
|---|---|---|
| PI3K/VEGFR-2 | Cancer | Benzofuran hybrids have shown dual inhibitory effects. nih.gov |
| Tubulin | Cancer | Bromoalkyl and bromoacetyl derivatives of benzofurans have shown high cytotoxicity. nih.gov |
| Acetylcholinesterase | Alzheimer's Disease | Novel benzofuran-based compounds have displayed promising inhibitory activity. nih.gov |
| Chorismate Mutase | Tuberculosis | Certain benzofuran derivatives have shown in vitro inhibition of this enzyme. acs.orgnih.gov |
Applications in Chemical Biology and Material Science (if explicitly supported by future research findings)
The unique structure of this compound makes it a versatile building block for applications beyond medicine. Future research, contingent on initial findings, could explore its potential in chemical biology and material science.
Potential future applications include:
Chemical Probes: Derivatization with fluorescent tags or biotin could lead to the development of chemical probes for studying biological processes and identifying new protein targets.
Organic Electronics: Benzofuran derivatives containing a thiophene ring have been utilized in the construction of highly efficient organic photovoltaics and field-effect transistors. acs.org Future research could explore the synthesis of thiophene-containing derivatives of this compound for similar applications.
Bio-based Polymers: The bifunctional nature of the molecule could be exploited for the synthesis of novel bio-based polymers with unique properties.
Green Chemistry Principles in Benzofuran Synthesis and Derivatization
The application of green chemistry principles is crucial for the sustainable development of chemical processes. jddhs.com Future research on this compound should prioritize the incorporation of these principles at every stage of synthesis and derivatization.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. greenchemistry-toolkit.org
Use of Safer Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, bio-based solvents (e.g., ethyl lactate), or supercritical CO₂. jddhs.com
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times. jddhs.com
Use of Renewable Feedstocks: Exploring the synthesis of starting materials from renewable biomass sources. greenchemistry-toolkit.org
Catalysis: Utilizing highly efficient and recyclable catalysts to minimize waste and improve reaction efficiency. Biocatalysis, in particular, offers a highly selective and environmentally friendly approach. jddhs.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
